molecular formula C18H17Cl2NO2 B12565344 Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate CAS No. 195601-02-6

Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate

Cat. No.: B12565344
CAS No.: 195601-02-6
M. Wt: 350.2 g/mol
InChI Key: BQGWOGZOBYQDQY-UHFFFAOYSA-N
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Description

Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate is a synthetic organic compound with the molecular formula C18H17Cl2NO2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two phenyl groups attached to the aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate typically involves the reaction of ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate with appropriate reagents under controlled conditions. One common method involves the use of chloroform and ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate as starting materials . The reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the aziridine ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.

Scientific Research Applications

Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate: A closely related compound with similar chemical properties.

    1-Aziridineacetic acid, 2,2-dichloro-3,3-diphenyl-, ethyl ester: Another compound with an aziridine ring and similar functional groups.

Properties

CAS No.

195601-02-6

Molecular Formula

C18H17Cl2NO2

Molecular Weight

350.2 g/mol

IUPAC Name

ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate

InChI

InChI=1S/C18H17Cl2NO2/c1-2-23-16(22)13-21-17(18(21,19)20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

BQGWOGZOBYQDQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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